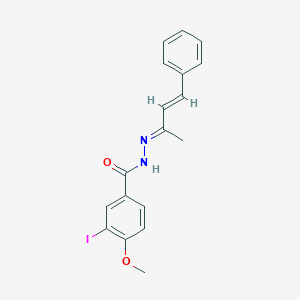![molecular formula C18H19N3O5S B323416 2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323416.png)
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C18H19N3O5S and a molecular weight of 389.43 g/mol It is known for its unique structure, which includes a nitro group, a piperidinylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves the reaction of 2-nitrobenzoic acid with 4-(1-piperidinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-amino-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinylsulfonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[4-(1-morpholinylsulfonyl)phenyl]benzamide
- 2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 2-nitro-N-[4-(1-azepanyl-sulfonyl)phenyl]benzamide
Uniqueness
2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of the piperidinylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-nitro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(16-6-2-3-7-17(16)21(23)24)19-14-8-10-15(11-9-14)27(25,26)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,22) |
InChI Key |
RZZTZTRPVLYQLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl cyano[(4-hydroxyphenyl)hydrazono]acetate](/img/structure/B323333.png)
![2-Cyano-2-({4-[(diethylamino)sulfonyl]phenyl}hydrazono)acetamide](/img/structure/B323334.png)
![2-Cyano-2-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}hydrazono)acetamide](/img/structure/B323335.png)
![2-{[4-(Aminosulfonyl)phenyl]hydrazono}-2-cyanoacetamide](/img/structure/B323336.png)
![2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B323341.png)
![1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B323343.png)
![1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B323344.png)
![2-[(3-Cyanophenyl)hydrazono]malononitrile](/img/structure/B323345.png)
![5,5-dimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B323347.png)
![2-[(2-hydroxy-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323351.png)
![2-[(4-iodophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B323353.png)
![N-[4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B323354.png)


